![molecular formula C12H12FI B2652727 1-(3-Fluoro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287288-02-0](/img/structure/B2652727.png)
1-(3-Fluoro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane
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Description
Fluoro-bicyclo[1.1.1]pentanes are a class of compounds that have been developed after more than 20 years of trials . The core of these compounds has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .
Synthesis Analysis
The synthesis of fluoro-bicyclo[1.1.1]pentanes has been a significant challenge from a synthetic point of view . A practical scalable approach to fluoro-bicyclo[1.1.1]pentanes has been developed .Molecular Structure Analysis
Bicyclo[1.1.1]pentane is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with a molecular structure consisting of three rings of four carbon atoms each .Chemical Reactions Analysis
The chemical reactions involving fluoro-bicyclo[1.1.1]pentanes are complex and involve various steps . The methodology for substitution of the bridge positions remains underdeveloped .Physical And Chemical Properties Analysis
Physico-chemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . They have been found to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules .Future Directions
properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FI/c1-8-2-3-9(4-10(8)13)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPMWWAPHDAJTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC(C2)(C3)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane |
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